Technical Monograph: 4-Amino-2,5-difluorophenol Hydrochloride
Technical Monograph: 4-Amino-2,5-difluorophenol Hydrochloride
CAS Number: 1314406-39-7 (Hydrochloride Salt) | CAS Number: 120103-19-7 (Free Base)
Executive Summary & Chemical Identity
4-Amino-2,5-difluorophenol hydrochloride is a specialized fluorinated intermediate critical to modern medicinal chemistry. Unlike its non-fluorinated or chlorinated analogs (often used in agrochemicals), this compound is primarily utilized in the synthesis of high-potency pharmaceutical agents, particularly kinase inhibitors and modulators of the unfolded protein response (UPR).
The incorporation of the 2,5-difluoro motif serves a dual purpose in drug design:
-
Metabolic Blocking: The fluorine atoms at the 2 and 5 positions block metabolic hydroxylation sites on the phenyl ring, extending the half-life of the final drug candidate.
-
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenol (and the amine), altering hydrogen bond donor/acceptor capabilities in the target binding pocket.
Physicochemical Profile[1][2][3][4][5]
| Property | Specification | Notes |
| IUPAC Name | 4-Amino-2,5-difluorophenol hydrochloride | |
| Molecular Formula | C₆H₆ClF₂NO | Salt form includes HCl |
| Molecular Weight | 181.57 g/mol | Free Base: 145.11 g/mol |
| Appearance | Off-white to pale grey/brown solid | Darkens upon oxidation (formation of quinone imines) |
| Solubility | Soluble in DMSO, Methanol, Water | Free base has poor water solubility; HCl salt improves it. |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Critical: Highly hygroscopic and air-sensitive. |
Synthetic Architecture & Manufacturing
The synthesis of 4-Amino-2,5-difluorophenol hydrochloride requires strict regiochemical control to ensure the amino group is introduced para to the hydroxyl group. The most robust industrial route utilizes a protection-nitration-reduction sequence.
The "Protected Phenol" Route
Direct nitration of 2,5-difluorophenol often yields a mixture of isomers and oxidation byproducts. The "Protected Phenol" strategy is the industry standard for high-purity (>98%) synthesis.
Step-by-Step Protocol:
-
Protection: 2,5-Difluorophenol is reacted with benzyl bromide (
) and potassium carbonate ( ) in DMF to form the benzyl ether. This protects the phenol from oxidation during nitration. -
Regioselective Nitration: The benzyl ether is treated with nitric acid (
) in acetic acid. The steric bulk of the benzyl group and the directing effects of the fluorine atoms favor nitration at the 4-position. -
Concomitant Reduction & Deprotection: The 4-nitro-2,5-difluorobenzyloxy intermediate undergoes hydrogenation using Pd/C (10% loading) in Methanol.
-
Mechanism:[1] The Pd/C catalyst facilitates both the reduction of the nitro group (
) and the hydrogenolysis of the benzyl ether ( ) in a single pot.
-
-
Salt Formation: The resulting free amine is immediately treated with anhydrous HCl in diethyl ether or dioxane to precipitate the stable hydrochloride salt.
Synthesis Workflow Diagram
Figure 1: The "Protected Phenol" synthesis pathway ensures regioselectivity and minimizes oxidative degradation.
Applications in Drug Discovery
The 4-amino-2,5-difluorophenol moiety is a "privileged scaffold" in medicinal chemistry.
IRE1 Activity Modulators
Research indicates this compound is a precursor for Phenoxypyridylpyrimidine derivatives , which modulate the Inositol-Requiring Enzyme 1 (IRE1) pathway.[2]
-
Mechanism: IRE1 is a stress sensor in the Endoplasmic Reticulum (ER). Inhibiting or modulating this pathway is a therapeutic strategy for multiple myeloma and other cancers driven by high secretory loads.
-
Role of Fluorine: The difluoro substitution on the phenol ring increases the acidity of the hydroxyl group (approx. pKa 7.5 vs. 10 for phenol), enhancing its ability to serve as a hydrogen bond donor in the kinase "hinge region."
Bioisosteric Replacement
In Lead Optimization, this scaffold is often used to replace:
-
4-Aminophenol: To block metabolic Phase I oxidation (quinonimine formation) and reduce hepatotoxicity risks.
-
3-Fluoro-4-aminophenol: To fine-tune lipophilicity (
) and blood-brain barrier (BBB) penetration.
Handling, Stability & QC Protocol
The free base of 4-amino-2,5-difluorophenol is notoriously unstable in air. The hydrochloride salt is the only recommended form for storage, yet it still requires rigorous handling protocols.
The "Self-Validating" QC Logic
Visual inspection is the first line of defense.
-
Pass: White to off-white crystalline powder.
-
Fail: Pink, purple, or dark brown discoloration indicates oxidation of the amine to a quinoid species. Do not use degraded material for synthesis , as quinoids act as radical scavengers and will inhibit subsequent metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig).
Handling Decision Tree
Figure 2: Quality Control and Handling Decision Tree to prevent hydrolytic and oxidative degradation.
References
-
ChemicalBook. (2025).[2] 4-Amino-2,5-difluorophenol Product Description & Synthesis. Retrieved from
-
BenchChem. (2024). 4-Amino-2,5-difluorophenol hydrochloride CAS 1314406-39-7 Data. Retrieved from
-
PubChem. (2025).[3] 4-Amino-2,5-difluorophenol (Compound Summary). Retrieved from
-
Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from
-
ChemScene. (2025). Product Analysis: 4-Amino-2,5-difluorophenol. Retrieved from [4]
